molecular formula C87H134N10O38 B13449828 5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-, phenylmethyl ester

5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-, phenylmethyl ester

Cat. No.: B13449828
M. Wt: 1928.0 g/mol
InChI Key: JMCXVEFCNXSLCI-ZTLRGGSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-, phenylmethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and glycosylated moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and esterification. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound can be used as a probe to study glycosylation processes and protein interactions. Its glycosylated moieties make it particularly useful for investigating carbohydrate-protein interactions.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with specific biological targets makes it a candidate for designing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The glycosylated moieties can bind to carbohydrate-binding proteins, influencing various biological pathways. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert their effects.

Comparison with Similar Compounds

Similar Compounds

    5-Oxa-2,9,13-triazaoctadecanoic acid derivatives: These compounds share a similar core structure but differ in their functional groups.

    Glycosylated esters: Compounds with similar glycosylation patterns and ester functionalities.

Uniqueness

What sets this compound apart is its specific combination of glycosylated moieties and ester groups. This unique structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C87H134N10O38

Molecular Weight

1928.0 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-(phenylmethoxycarbonylamino)propoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C87H134N10O38/c1-52(98)94-74-80(130-61(10)107)77(127-58(7)104)65(46-123-55(4)101)133-83(74)120-39-19-16-27-68(110)88-33-22-36-91-71(113)30-42-117-49-87(97-86(116)126-45-64-25-14-13-15-26-64,50-118-43-31-72(114)92-37-23-34-89-69(111)28-17-20-40-121-84-75(95-53(2)99)81(131-62(11)108)78(128-59(8)105)66(134-84)47-124-56(5)102)51-119-44-32-73(115)93-38-24-35-90-70(112)29-18-21-41-122-85-76(96-54(3)100)82(132-63(12)109)79(129-60(9)106)67(135-85)48-125-57(6)103/h13-15,25-26,65-67,74-85H,16-24,27-51H2,1-12H3,(H,88,110)(H,89,111)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,98)(H,95,99)(H,96,100)(H,97,116)/t65-,66-,67-,74-,75-,76-,77+,78+,79+,80-,81-,82-,83-,84-,85-/m1/s1

InChI Key

JMCXVEFCNXSLCI-ZTLRGGSLSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)OCC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)OCC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.